(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Description
Historical Context of Chalcone-Based Drug Discovery
Chalcones have been integral to traditional medicine for millennia, with early documentation of their use in plants like Glycyrrhiza glabra (licorice) and Angelica keiskei for anti-inflammatory and antimicrobial purposes. The isolation of naringenin chalcone from citrus fruits in the 19th century marked the beginning of modern chalcone research, revealing their role as biosynthetic precursors to flavonoids. By the mid-20th century, synthetic chalcones emerged as a focus for drug discovery, driven by their structural simplicity and adaptability. The Claisen-Schmidt condensation, first reported in 1881, became the cornerstone of chalcone synthesis, enabling the production of diverse derivatives. Notable milestones include the clinical use of sofalcone (antiulcer) and metochalcone (choleretic), underscoring their therapeutic versatility. Recent advances in catalysis, such as nanoporous AISBA-15 and Fe~3~O~4~-MOF core–shell microspheres, have further optimized synthesis yields and efficiency.
Structural Classification of α,β-Unsaturated Ketone Derivatives
Chalcones belong to the broader family of α,β-unsaturated ketones, defined by a three-carbon system (C6–C3–C6) connecting two aromatic rings (A and B) via a conjugated enone bridge. Structural classification hinges on three key features:
- Substitution Patterns : Natural chalcones often feature hydroxyl (-OH) or methoxy (-OCH~3~) groups on the A and B rings, as seen in isoliquiritigenin (trihydroxychalcone) and xanthohumol (prenylated chalcone). Synthetic derivatives may incorporate halogens, nitro groups, or heterocyclic moieties (e.g., pyridine, indole) to enhance bioactivity.
- Stereoelectronic Properties : The trans (E) configuration predominates due to thermodynamic stability, though cis (Z) isomers can be stabilized by intramolecular hydrogen bonding. The α,β-unsaturation confers electrophilicity, enabling Michael addition reactions with biological nucleophiles like glutathione.
- Heterocyclic Hybrids : Fusion with quinoline, coumarin, or benzimidazole rings expands pharmacological profiles. For example, ferrocenyl chalcones exhibit redox-active properties, while ruthenocenyl analogs show antitumor activity.
A comparative analysis of substituent effects reveals that methoxy groups enhance lipophilicity and membrane permeability, whereas hydroxyl groups improve antioxidant capacity via hydrogen donation.
Rationale for Studying (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
This compound’s structure features three methoxy groups: two at the 2,4-positions of the B-ring and one at the 2-position of the A-ring. This substitution pattern is notable for several reasons:
- Electron-Donating Effects : Methoxy groups increase electron density on the aromatic rings, potentially enhancing π-π stacking interactions with hydrophobic protein pockets.
- Steric and Conformational Influence : The 2-methoxy group on the A-ring introduces steric hindrance, which may restrict rotational freedom and stabilize the planar enone system, favoring interactions with enzymatic targets.
- Bioactivity Correlations : SAR studies indicate that poly-methoxylated chalcones exhibit superior anticancer activity compared to mono-substituted analogs. For instance, tri-methoxylated derivatives demonstrate IC~50~ values <10 μM against breast cancer cell lines, attributed to tubulin polymerization inhibition.
Furthermore, the compound’s synthetic accessibility via Claisen-Schmidt condensation—using 2-methoxyacetophenone and 2,4-dimethoxybenzaldehyde—aligns with green chemistry principles when employing catalysts like Cs-pollucite nanozeolite or graphene-supported ZnO nanoparticles.
Table 1: Structural and Electronic Properties of this compound
| Property | Description |
|---|---|
| Molecular Formula | C~18~H~18~O~4~ |
| Molecular Weight | 298.33 g/mol |
| Key Substituents | - 2-Methoxy (A-ring) - 2,4-Dimethoxy (B-ring) |
| Conjugation System | Extended π-system across enone and aromatic rings |
| Predicted LogP | ~3.2 (indicative of moderate lipophilicity) |
| Hydrogen Bond Acceptors | 4 (carbonyl oxygen + three methoxy oxygens) |
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-14-10-8-13(18(12-14)22-3)9-11-16(19)15-6-4-5-7-17(15)21-2/h4-12H,1-3H3/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYQTUDQSJBTOJ-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4-dimethoxybenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Substituted chalcones with different functional groups.
Scientific Research Applications
Biological Activities
Chalcones are known for their wide range of biological properties, and (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is no exception. Key applications include:
Antioxidant Activity
Research indicates that chalcone derivatives exhibit significant antioxidant properties. This is essential in preventing oxidative stress-related diseases. The presence of methoxy groups in this compound enhances its electron-donating ability, contributing to its antioxidant capacity .
Anticancer Properties
Several studies have highlighted the anticancer potential of chalcones. Specifically, this compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It operates through multiple mechanisms, including the modulation of cell signaling pathways related to cancer progression .
Antimicrobial Activity
Chalcones have demonstrated antimicrobial effects against a range of pathogens. This compound has been tested for its ability to inhibit bacterial growth and may serve as a lead compound for developing new antimicrobial agents .
Material Science Applications
The unique structural features of this compound make it suitable for applications in materials science:
Organic Electronics
Due to its conjugated system, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to absorb light and conduct electricity positions it as a promising candidate for future electronic applications .
Polymer Chemistry
In polymer science, chalcones can be incorporated into polymer matrices to enhance their properties. The addition of this compound may improve thermal stability and mechanical strength of polymers .
Agricultural Applications
Chalcones have also been explored for their potential use in agriculture:
Pesticidal Properties
Research suggests that this compound exhibits insecticidal activity against certain pests. This makes it a candidate for developing eco-friendly pesticides that can reduce reliance on synthetic chemicals .
Case Studies
Several case studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one involves interactions with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the modulation of enzyme activity and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Key Observations:
- Methoxy vs. Hydroxy Substitution : The presence of methoxy groups (e.g., in the target compound) enhances lipophilicity and membrane permeability compared to hydroxy-substituted analogues like 4′-hydroxy-4-methoxychalcone (melting point: ~160°C) .
- Fluorine Substitution : The 4-fluoro derivative (4e) exhibits a higher melting point (199.6–201.2°C) due to increased molecular symmetry and stronger intermolecular interactions .
- Amino Groups: The 4-amino-substituted chalcone in showed 38.16% inhibition of PfFd-PfFNR interaction, suggesting that electron-donating groups enhance binding to redox-active enzymes.
Anticancer Activity
Key Findings:
- Methoxy Positioning : The 2-methoxy group on Ring B in the target compound likely enhances steric interactions with cellular targets, as seen in compound 4d’s superior antiproliferative activity (IC50 = 8.2 μM) compared to para-substituted analogues .
- Synergistic Effects : Dimethoxy substitutions (e.g., 2,4-diOMe) improve anticancer activity by stabilizing the chalcone’s planar conformation, facilitating intercalation into DNA or binding to kinases .
Biological Activity
(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known by its CAS number 62536-70-3, is a synthetic compound belonging to the class of chalcones. Chalcones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 298.3331 g/mol
- Density : 1.139 g/cm³
- Boiling Point : 478.3°C at 760 mmHg
- Flash Point : 212.1°C
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation through different mechanisms:
- Cell Cycle Arrest : The compound effectively arrests the cell cycle in cancer cells, particularly in the G1 phase, leading to reduced cell division.
- Apoptosis Induction : It promotes both early and late apoptosis in cancer cell lines such as MCF7 and HCT116. For instance, one study reported a significant increase in apoptosis levels (total = 42.19%) in HeLa cells treated with similar chalcone derivatives .
- Inhibition of Key Enzymes : The compound exhibits inhibitory activity against cyclin-dependent kinases (CDK2 and CDK9), which are critical for cell cycle progression and transcriptional regulation. In vitro assays demonstrated IC values indicating strong inhibition compared to standard drugs .
Antimicrobial Activity
Chalcones have been recognized for their antimicrobial properties as well. Preliminary studies on related compounds suggest that this compound may exhibit antibacterial and antifungal activities, although specific data on this compound is limited.
Table 1: Summary of Biological Activities
Case Studies
A recent study synthesized various chalcone derivatives and evaluated their biological activities. Among these derivatives, those with methoxy substitutions similar to this compound showed promising results in inhibiting cancer cell growth and inducing apoptosis .
Additionally, structure-activity relationship (SAR) studies indicated that modifications to the phenolic groups significantly influenced the anticancer efficacy of these compounds . This emphasizes the importance of molecular structure in determining biological activity.
Q & A
Q. What are the optimal synthetic routes for (2E)-3-(2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be standardized?
The compound is typically synthesized via Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes. For example, a mixture of 2-methoxyacetophenone and 2,4-dimethoxybenzaldehyde in ethanol with a catalytic amount of KOH (20%) under stirring at room temperature for 4–6 hours yields the chalcone derivative . Recrystallization in ethanol produces single crystals for XRD analysis. Optimization involves adjusting solvent polarity, base concentration, and reaction time to maximize yield and purity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy : Use IR to confirm carbonyl (C=O) stretching (~1650 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹). ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and olefinic protons (δ 6.5–8.0 ppm, coupling constant J ≈ 15–16 Hz for trans configuration) .
- Crystallography : Single-crystal XRD determines bond lengths, angles, and non-covalent interactions (e.g., π-π stacking in methoxy-substituted chalcones) .
Advanced Research Questions
Q. How can density functional theory (DFT) validate experimental structural and electronic properties?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict HOMO-LUMO energy gaps , chemical reactivity descriptors (electrophilicity index, hardness), and UV-Vis absorption maxima (λmax). Compare theoretical bond lengths/angles with XRD data to assess accuracy (<0.02 Å deviation is acceptable). For example, methoxy groups increase electron density on the aromatic rings, lowering the HOMO-LUMO gap and enhancing reactivity .
Q. What contradictions may arise between experimental and computational data, and how are they resolved?
Discrepancies in UV-Vis spectra (e.g., experimental λmax at 350 nm vs. DFT-predicted 340 nm) may stem from solvent effects not modeled in simulations. Use time-dependent DFT (TD-DFT) with a polarizable continuum model (PCM) for solvation correction . For NMR shifts, hybrid functionals like CAM-B3LYP improve accuracy for electron-rich systems like methoxy chalcones .
Q. How do substituent positions (2,4-dimethoxy vs. 2-methoxy) influence electronic properties and bioactivity?
- Electronic effects : 2,4-Dimethoxy groups enhance electron donation via resonance, reducing the HOMO-LUMO gap (theoretical ΔE ≈ 4.5 eV) compared to mono-methoxy derivatives (ΔE ≈ 5.0 eV) .
- Bioactivity : Methoxy groups at para positions improve membrane permeability, while ortho substituents may sterically hinder binding. Antimicrobial assays (e.g., against E. coli and S. aureus) require MIC values to correlate electronic properties with activity .
Q. What crystallographic parameters govern intermolecular interactions in this compound?
XRD analysis reveals monoclinic crystal systems (space group P2₁/n) with Z = 4. Key parameters include unit cell dimensions (e.g., a = 9.031 Å, b = 7.962 Å, c = 23.631 Å) and intermolecular hydrogen bonds (C-H⋯O, ~2.8 Å) between methoxy oxygen and aromatic protons, stabilizing the lattice . Compare with orthorhombic systems (e.g., Pbca in dichloro derivatives) to assess packing efficiency .
Q. What methodologies are used to analyze regioselectivity in methoxy-substituted chalcone synthesis?
Regioselectivity in Claisen-Schmidt condensation is influenced by substituent electronic effects . Electron-donating groups (e.g., -OCH₃) activate the benzaldehyde para position, favoring cross-conjugated adducts. Use HPLC or GC-MS to quantify isomeric ratios and optimize conditions (e.g., solvent polarity, temperature) to suppress side products .
Methodological Best Practices
Q. How to design experiments for correlating structure with antimicrobial activity?
- Step 1 : Synthesize derivatives with varying methoxy positions.
- Step 2 : Characterize using XRD and DFT to map electronic profiles.
- Step 3 : Perform agar diffusion assays (e.g., 100 µg/mL concentration) against Gram-positive/-negative bacteria.
- Step 4 : Use regression analysis to link HOMO-LUMO gaps or dipole moments with MIC values. Chalcones with ΔE < 4.8 eV show 2–4x higher activity due to improved redox reactivity .
Q. What strategies mitigate challenges in crystallizing methoxy-rich chalcones?
- Solvent selection : Use ethanol or acetone for slow evaporation (0.5 mL/day).
- Temperature control : Crystallize at 4°C to reduce solubility.
- Seeding : Introduce microcrystals from analogous compounds (e.g., dichloro derivatives) to induce nucleation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
